(+)-1,4-Di-O-benzyl-D-threitol
Overview
Description
(+)-1,4-Di-O-benzyl-D-threitol is an organic compound that belongs to the class of polyols It is a derivative of D-threitol, where the hydroxyl groups at positions 1 and 4 are protected by benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1,4-Di-O-benzyl-D-threitol typically involves the protection of D-threitol. One common method is the benzylation of D-threitol using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(+)-1,4-Di-O-benzyl-D-threitol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Benzyl groups can be removed using hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield benzyl-protected ketones or aldehydes, while reduction can produce benzyl-protected alcohols.
Scientific Research Applications
(+)-1,4-Di-O-benzyl-D-threitol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the preparation of chiral ligands and catalysts for asymmetric synthesis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (+)-1,4-Di-O-benzyl-D-threitol is primarily related to its role as a chiral building block. It interacts with various molecular targets and pathways depending on the specific application. For instance, in asymmetric synthesis, it can form chiral complexes with metal catalysts, facilitating the formation of enantiomerically pure products.
Comparison with Similar Compounds
Similar Compounds
D-threitol: The parent compound without benzyl protection.
1,4-Di-O-methyl-D-threitol: A similar compound with methyl groups instead of benzyl groups.
1,4-Di-O-allyl-D-threitol: A derivative with allyl groups.
Uniqueness
(+)-1,4-Di-O-benzyl-D-threitol is unique due to its benzyl protection, which provides stability and selectivity in various chemical reactions. The benzyl groups can be easily removed under mild conditions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2R,3R)-1,4-bis(phenylmethoxy)butane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVAVQDYJARRAU-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H](COCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426474 | |
Record name | (+)-1,4-Di-O-benzyl-D-threitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91604-41-0 | |
Record name | (+)-1,4-Di-O-benzyl-D-threitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (+)-1,4-Di-O-benzyl-D-threitol in enantioselective synthesis?
A: this compound acts as a chiral auxiliary in enantioselective synthesis. It can be used to create chiral ketal protecting groups for ketones. This strategy is highlighted in the synthesis of (4S, 5S)-4,5-Dihydroxycyclopent-2-En-1-One Isopropylidine Ketal [] and the enantioselective preparation of (R)-(-)-muscone []. By reacting the ketone with this compound, a diastereomeric mixture of ketals can form, which may be separable by chromatography. After subsequent synthetic steps, the chiral auxiliary can be removed, yielding an enantioenriched product.
Q2: Can you provide an example of how this compound facilitates the separation of diastereomers?
A: Certainly. In the synthesis of (4S, 5S)-4,5-Dihydroxycyclopent-2-En-1-One Isopropylidine Ketal [], the researchers reacted 4-bromo-2-cyclopenten-1-one with this compound to form a ketal. This reaction yielded a diastereomeric mixture of diols. The researchers were then able to separate these diastereomers using chromatography, highlighting the utility of this compound in enantioselective synthesis.
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